2-sec-Butyl-d9-3-methoxypyrazine
Description
General Overview of Naturally Occurring and Synthetic Methoxypyrazines
Substituted methoxypyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a significant role in the flavor and aroma of numerous natural products and processed foods. researchgate.netresearchgate.net Pyrazine (B50134) itself is a six-membered ring containing two nitrogen atoms in a para arrangement. nih.gov The characteristic odors of methoxypyrazines are largely determined by the nature and position of the substituent groups on the pyrazine ring. researchgate.netnih.gov
These compounds are found ubiquitously in nature, synthesized by a variety of organisms including plants, insects, and microorganisms. researchgate.net In the plant kingdom, they are well-known contributors to the distinct "green" or "vegetal" aromas of many vegetables such as bell peppers, peas, asparagus, and carrots. chemicalbook.comresearchgate.net For instance, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) are key aroma compounds in Sauvignon blanc grapes, influencing the resulting wine's flavor profile. wikipedia.org Similarly, 2-sec-Butyl-3-methoxypyrazine (B29486) has been identified as a significant flavor component in some cheeses and has been found in various vegetables like celery, cucumber, and lettuce. chemicalbook.com
In addition to their natural occurrence, methoxypyrazines are also synthesized for use as flavor and fragrance additives. dur.ac.ukthegoodscentscompany.com The synthesis of these compounds often involves the condensation of α-dicarbonyl compounds with α-diamines, followed by methylation. dur.ac.uk Various synthetic strategies have been developed to produce specific methoxypyrazine derivatives with desired aroma characteristics. dur.ac.uk
The table below provides a summary of some common naturally occurring methoxypyrazines and their characteristic odors.
| Compound Name | Natural Occurrence (Examples) | Characteristic Odor |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Grapes (Sauvignon blanc, Cabernet Sauvignon), Bell Peppers | Green, Vegetal, Grassy wikipedia.org |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Grapes (Sauvignon blanc), Ladybugs (defensive chemical) | Earthy, Pea-like wikipedia.org |
| 2-sec-Butyl-3-methoxypyrazine | Cheese, Various Vegetables (celery, cucumber, lettuce) | Green peas, Galbanum oil, Bell pepper chemicalbook.com |
Specific Context of 2-sec-Butyl-3-methoxypyrazine and its Deuterated Analog (2-sec-Butyl-d9-3-methoxypyrazine)
To achieve precise and reliable quantification, especially at the low concentrations at which these potent aroma compounds are often present, a suitable internal standard is required for analytical methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.net This is where the deuterated analog, this compound, becomes crucial. eptes.com
This compound is a stable isotope-labeled version of 2-sec-Butyl-3-methoxypyrazine where nine hydrogen atoms in the sec-butyl group have been replaced with deuterium (B1214612) atoms. eptes.com This isotopic substitution results in a molecule that is chemically and physically very similar to the original compound but has a higher molecular weight. eptes.com This mass difference allows it to be easily distinguished from the unlabeled analyte in a mass spectrometer. scioninstruments.com
The key properties of these two compounds are summarized below:
| Property | 2-sec-Butyl-3-methoxypyrazine | This compound |
| Molecular Formula | C₉H₁₄N₂O sigmaaldrich.com | C₉H₅D₉N₂O eptes.com |
| Molecular Weight | 166.22 g/mol sigmaaldrich.com | 175.28 g/mol eptes.com |
| CAS Number | 24168-70-5 sigmaaldrich.com | To be assigned eptes.com |
| Role in Research | Analyte (flavor/aroma compound) chemicalbook.com | Internal standard for quantitative analysis clearsynth.comscioninstruments.com |
Scope and Objectives of Academic Research on this compound
The primary focus of academic research involving this compound is its application as an internal standard for the accurate and precise quantification of its non-deuterated counterpart, 2-sec-Butyl-3-methoxypyrazine, in various samples. The overarching objectives of such research include:
Method Development and Validation: Developing and validating robust analytical methods, typically using GC-MS or liquid chromatography-mass spectrometry (LC-MS), for the trace-level detection and quantification of 2-sec-Butyl-3-methoxypyrazine. clearsynth.comaptochem.com The use of the deuterated standard is essential for ensuring the accuracy and reliability of these methods by compensating for matrix effects and variations in sample preparation and instrument response. clearsynth.comscioninstruments.com
Food and Beverage Analysis: Investigating the occurrence and concentration of 2-sec-Butyl-3-methoxypyrazine in various food products, such as vegetables, dairy products, and alcoholic beverages, to understand its contribution to their characteristic aromas and flavors. chemicalbook.comresearchgate.net
Environmental Monitoring: Although less common for this specific compound, research could potentially involve monitoring its presence in environmental samples if it were identified as a contaminant or a marker for a particular process.
Biosynthesis and Metabolism Studies: While the primary use is as an internal standard, in more complex studies, deuterated compounds can be used to trace metabolic pathways. However, for this compound, its main role remains in quantitative analysis.
In essence, the academic interest in this compound is intrinsically linked to the need for accurate measurement of 2-sec-Butyl-3-methoxypyrazine to better understand and control flavor and aroma in various contexts.
Properties
Molecular Formula |
C9H5D9N2O |
|---|---|
Molecular Weight |
175.276 |
Purity |
95% min. |
Synonyms |
2-sec-Butyl-d9-3-methoxypyrazine |
Origin of Product |
United States |
**synthetic Methodologies and Isotopic Incorporation**
Historical and Current Synthetic Routes for 2-sec-Butyl-3-methoxypyrazine (B29486)
Historically, a common method for synthesizing 2-alkyl-3-methoxypyrazines involves the condensation of an α-amino acid amide with glyoxal (B1671930), followed by methylation. chemicalbook.comresearchgate.net For 2-sec-butyl-3-methoxypyrazine, this would traditionally involve isoleucine amide. chemicalbook.com The resulting 2-sec-butyl-3-hydroxypyrazine is then methylated using reagents like diazomethane (B1218177) or methyl iodide to yield the final product. researchgate.net
Current synthetic strategies often focus on improving yield, safety, and efficiency. One modern approach involves the condensation of α,β-dicarbonyl compounds with α,β-diamine compounds, followed by a novel aromatization procedure. dur.ac.uk Another refined method utilizes Ambersep 900 hydroxide (B78521) for the methylation step, offering milder reaction conditions. dur.ac.uk These advancements aim to provide more sustainable and scalable production methods. dur.ac.uk
A notable synthetic pathway can be summarized as follows:
Condensation of isoleucine amide with glyoxal to form 2-sec-butyl-3-hydroxypyrazine. chemicalbook.com
Methylation of the hydroxypyrazine intermediate to yield 2-sec-butyl-3-methoxypyrazine. chemicalbook.comresearchgate.net
Strategies for Deuterium (B1214612) Incorporation at the sec-Butyl Moiety for 2-sec-Butyl-d9-3-methoxypyrazine
The introduction of deuterium into the sec-butyl group to create this compound requires specialized techniques. The sec-butyl group is chiral at the point of attachment to the pyrazine (B50134) ring, which adds a layer of complexity to the synthesis. wikipedia.orgucla.edu
General strategies for isotopic labeling often involve either using commercially available deuterated precursors or performing hydrogen/deuterium (H/D) exchange reactions. symeres.com For complex molecules, a "bottom-up" approach, where the deuterated fragment is incorporated during the synthesis, is often preferred to ensure site-specificity. nih.gov
In the case of this compound, a plausible strategy would involve the use of a deuterated isoleucine precursor in the initial condensation step. This ensures that the deuterium atoms are located specifically on the sec-butyl moiety.
Given the chirality of the sec-butyl group, stereoselective deuteration is a key consideration. wikipedia.org Reagents like lithium tri-sec-butylborodeuteride have been developed for the stereoselective addition of deuterium to certain functional groups, which could be adapted for such syntheses. umich.edu The enantiomeric distribution of 2-sec-butyl-3-methoxypyrazine has been studied using multidimensional gas chromatography, revealing that in many natural sources, only the (S)-enantiomer is present. nih.gov This suggests that biosynthetic pathways, and potentially biomimetic synthetic routes, are highly stereoselective. For synthetic routes, achieving high enantiomeric purity might involve chiral catalysts or chiral starting materials.
Achieving high isotopic purity and enrichment is crucial for applications of deuterated compounds, such as in mass spectrometry-based quantitative analysis. rsc.org The goal is to maximize the incorporation of deuterium atoms at the desired positions while minimizing the presence of partially deuterated or non-deuterated molecules. rsc.orgzeochem.com The isotopic enrichment of the final product is highly dependent on the isotopic purity of the deuterated starting materials and reagents. tandfonline.com For this compound, an assay of at least 95% is typically desired for research standards. eptes.com
Table 1: Isotopic Purity of Selected Deuterated Compounds
| Compound | Calculated Isotopic Purity (%) |
|---|---|
| BEN-d2 | 94.7 |
| TAM-d4 | 99.5 |
| OXY-d5 | 98.8 |
| EPL-d3 | 99.9 |
| PRO-d7 | 96.5 |
Advanced Structural Characterization of Synthetic Intermediates and the Final Deuterated Product
Beyond basic identification, advanced analytical techniques are employed to confirm the structure and isotopic distribution of this compound and its intermediates. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for this purpose. rsc.org
HR-MS can precisely determine the mass of the molecule, confirming the number of incorporated deuterium atoms. rsc.org NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide detailed information about the specific positions of the deuterium labels within the molecule and can also be used to quantify the isotopic enrichment. rsc.org For more complex structural analysis, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be utilized to study conformational dynamics, although this is more common for larger biomolecules. nih.govthermofisher.comacs.org
Table 2: Analytical Techniques for Characterization of Deuterated Compounds
| Technique | Information Obtained | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Confirms isotopic enrichment and molecular formula. | rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms structural integrity and positions of labeled atoms. | rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies components in a mixture, useful for purity assessment. | glpbio.com |
| Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection Analysis (ERDA) | Used for compositional analysis of thin films, can determine deuterium content. | researchgate.net |
Scale-Up and Production Methodologies for Research Applications
The transition from laboratory-scale synthesis to larger-scale production for research applications presents several challenges. These include maintaining high isotopic enrichment, ensuring chemical purity, and developing cost-effective and scalable reaction conditions. rug.nlnih.gov
For deuterated compounds, the cost and availability of deuterated starting materials are significant factors. tandfonline.com Process optimization is key to maximizing yield and minimizing waste. This can involve exploring different catalytic systems, such as heterogeneous catalysts that can be easily recovered and reused, or developing continuous flow processes. nih.gov The development of multicomponent reactions (MCRs) is also a promising approach for the efficient and scalable synthesis of isotopically labeled molecules. rug.nl For research applications, production might range from milligrams to grams, requiring robust and reproducible synthetic protocols. science.gov
Advanced Analytical Techniques and Method Development for 2 Sec Butyl D9 3 Methoxypyrazine
The accurate identification and quantification of 2-sec-butyl-d9-3-methoxypyrazine, primarily in its role as an internal standard for the analysis of the potent aroma compound 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), relies on sophisticated analytical instrumentation. The volatile nature of this pyrazine (B50134) derivative makes gas chromatography the predominant separation technique, often coupled with mass spectrometry for sensitive and selective detection. Method development focuses on achieving low detection limits, high precision, and effective separation from complex matrix interferences.
**biochemical and Mechanistic Studies Utilizing 2 Sec Butyl D9 3 Methoxypyrazine Non Human/non Clinical Focus **
Application as an Internal Standard in Biochemical Assays and Metabolomics
Due to its chemical similarity to the non-deuterated form, 2-sec-butyl-d9-3-methoxypyrazine is an ideal internal standard for quantitative analyses. scholaris.canih.gov In analytical methods such as gas chromatography-mass spectrometry (GC-MS), its distinct mass allows it to be differentiated from the endogenous compound while behaving nearly identically during extraction and ionization. nih.govresearchgate.net This ensures accurate quantification of the target analyte by correcting for sample loss or variations in instrument response.
For instance, deuterated methoxypyrazines, including the d9-sec-butyl variant, are employed in stable isotope dilution assays for the trace-level analysis of these potent aroma compounds in complex mixtures like wine. nih.govresearchgate.net The use of headspace solid-phase microextraction (HS-SPME) coupled with comprehensive two-dimensional gas chromatography (GCxGC) and time-of-flight mass spectrometry (TOFMS) benefits significantly from the inclusion of these labeled standards, enabling high sensitivity and accuracy. nih.gov
Table 1: Applications of this compound as an Internal Standard
| Analytical Technique | Matrix | Purpose | Key Finding |
| GC-MS | Water, Wine | Quantitative determination of methoxypyrazines | Deuterated standard allows for accurate quantification by correcting for variations. scholaris.ca |
| HS-SPME-GCxGC-TOFMS | Wine | Isotope dilution for quantitation of 2-methoxy-3-(2-methylpropyl) pyrazine (B50134) (IBMP) | Enables high sensitivity and comparable concentration measurements. nih.gov |
| MDGC-MS | Various | Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine | Confirms enantiomeric distribution in different species. nih.gov |
Elucidation of Enzymatic Transformations and Metabolic Pathways in Model Organisms and In Vitro Systems
The study of how organisms like microorganisms, plants, and insects synthesize and metabolize methoxypyrazines is greatly facilitated by the use of isotopically labeled precursors.
While direct studies specifically using this compound for pathway mapping are not extensively detailed in the provided results, the principle of using deuterated compounds for this purpose is well-established. researchgate.net For example, feeding experiments with stable isotope-labeled compounds have been instrumental in identifying L-leucine and L-serine as key precursors in the biosynthesis of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP). semanticscholar.org This methodology allows researchers to trace the metabolic fate of the labeled precursor through various intermediates to the final product, thus mapping the biosynthetic route. The incorporation of deuterium (B1214612) can lead to the separation of labeled and unlabeled isotopologues by gas chromatography, enabling mass spectral detection of isotopic enrichments. researchgate.net
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for investigating enzyme mechanisms. If a C-H bond is broken in the rate-determining step of an enzymatic reaction, replacing hydrogen with deuterium will slow down the reaction. nih.govnih.gov By measuring the KIE for the metabolism of this compound, researchers can infer whether the cleavage of a C-D bond is a rate-limiting step in its enzymatic transformation. This information is crucial for understanding the catalytic mechanism of enzymes involved in methoxypyrazine metabolism. nih.gov
Role in Receptor Binding Studies and Ligand-Receptor Interactions in Non-Human/Non-Clinical Models
The search results did not provide specific information on the use of this compound in receptor binding studies or ligand-receptor interactions in non-human/non-clinical models. However, it is known that methoxypyrazines can act as pheromones in insects, such as the ladybug (Harmonia axyridis), suggesting the existence of specific olfactory receptors. glpbio.comthegoodscentscompany.com Future research could potentially utilize the deuterated compound to investigate these interactions with higher precision.
Biosynthesis Research of Methoxypyrazines in Natural Systems
Understanding the biosynthesis of methoxypyrazines in organisms like plants and microorganisms is an active area of research. semanticscholar.orgoup.comnih.gov The final step in the biosynthesis of compounds like IBMP is believed to be the O-methylation of a non-volatile precursor, 2-hydroxy-3-isobutylpyrazine. nih.govnih.gov This reaction is catalyzed by O-methyltransferase enzymes. nih.govnih.gov
While the provided search results focus more on IBMP, the biosynthetic pathways for other methoxypyrazines, including 2-sec-butyl-3-methoxypyrazine (B29486), are thought to be similar, likely originating from amino acids. semanticscholar.orgoup.com For instance, the biosynthesis of 2-methoxy-3-sec-butylpyrazine in Pisum sativum is proposed to involve the condensation of glyoxal (B1671930) with isoleucine. oup.com The use of deuterated precursors in these systems would be invaluable for confirming the proposed pathways and identifying the specific enzymes involved.
Table 2: Proposed Biosynthetic Precursors for Methoxypyrazines
| Methoxypyrazine | Proposed Precursor Amino Acid | Organism/System |
| 2-Methoxy-3-isopropylpyrazine | Valine | Pseudomonas perolens, Pisum sativum oup.comacs.org |
| 2-Methoxy-3-isobutylpyrazine | Leucine | Pisum sativum oup.com |
| 2-Methoxy-3-sec-butylpyrazine | Isoleucine | Pisum sativum oup.com |
**environmental Chemistry and Fate in Ecosystems**
Occurrence and Distribution in Environmental Matrices
2-sec-Butyl-3-methoxypyrazine (B29486) is a naturally occurring compound found in a variety of environmental matrices, most notably in agricultural products. Its presence is a key contributor to the characteristic "green" or "vegetal" aromas of many plants. chemicalbook.comwinebusinessanalytics.com The compound has been identified in a range of vegetables, including asparagus, carrots, celery, peas, and bell peppers. chemicalbook.comwinebusinessanalytics.com It is also a well-documented component of certain wine grape varieties, such as Sauvignon blanc and Cabernet Sauvignon, where its concentration can significantly influence the final aroma profile of the wine. nih.govagriculturejournals.cz
Beyond the plant kingdom, SBMP has been identified in insects, particularly in certain species of ladybugs, where it is believed to function as a defensive allomone. glpbio.comthegoodscentscompany.com The presence of these insects in vineyards can lead to the unintentional introduction of SBMP into wine, a phenomenon known as "ladybug taint". nih.govgravitywinehouse.com
The occurrence of SBMP in soil and water is primarily linked to agricultural activities and the natural decomposition of plant matter containing the compound. While specific concentrations in soil and water are not widely documented, the presence of pyrazines in general has been noted in both natural and treated waters, where they can contribute to earthy or musty off-odors. researchgate.net Given its presence in crops, it is reasonable to infer its transient existence in the soil of corresponding agricultural fields.
Table 1: Documented Occurrence of 2-sec-Butyl-3-methoxypyrazine in Various Matrices
| Matrix Category | Specific Matrix | Role/Significance |
| Agricultural Products | Asparagus, Carrots, Celery, Peas, Bell Pepper chemicalbook.comwinebusinessanalytics.com | Contributes to characteristic vegetal aroma. |
| Wine Grapes (e.g., Sauvignon blanc, Cabernet Franc) winebusinessanalytics.comnih.gov | Key varietal aroma compound; levels managed through viticulture. winebusinessanalytics.com | |
| Swiss Cheese chemicalbook.com | Contributes to flavor profile. | |
| Biota (Non-Human) | Ladybug Species (e.g., Harmonia axyridis) glpbio.comthegoodscentscompany.com | Defensive allomone; source of "ladybug taint" in wine. nih.govgravitywinehouse.com |
| Processed Products | White Wine, Sherry chemicalbook.com | Flavor and aroma component derived from grapes. |
**5.2. Degradation Pathways and Kinetics in Natural Environments
The persistence of 2-sec-butyl-3-methoxypyrazine in the environment is governed by several degradation processes, including photodegradation, biodegradation, and chemical transformation. The rate and extent of these processes are influenced by environmental conditions such as sunlight intensity, temperature, and microbial activity.
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of methoxypyrazines from sun-exposed environments. In viticulture, sunlight exposure on grape clusters is a well-established method for reducing the concentration of SBMP and related compounds. winebusinessanalytics.comsauvignonblanc.com This process is particularly effective before the onset of grape ripening (veraison). gravitywinehouse.comresearchgate.net While once thought to be the primary mechanism for the post-veraison decline in methoxypyrazines, recent studies suggest that its contribution during this later stage may be minor compared to metabolic processes within the berry. nih.govgravitywinehouse.com
The mechanism of photodegradation likely involves the absorption of UV radiation by the pyrazine (B50134) ring, leading to an excited state that is more susceptible to chemical reactions. Studies on similar heterocyclic compounds suggest that in aqueous environments, water molecules can play a pivotal role, participating in photoinduced hydrolysis reactions that lead to the cleavage of the molecule. nih.gov For SBMP, this could involve the cleavage of the methoxy (B1213986) group or alterations to the pyrazine ring itself.
Biodegradation by microorganisms is a crucial pathway for the breakdown of organic compounds in soil and water. Bacteria capable of utilizing substituted pyrazines as their sole source of carbon and energy have been isolated, indicating that the pyrazine ring can be cleaved and mineralized in the environment. nih.gov The initial step in the aerobic degradation of many pyrazines involves hydroxylation, a reaction catalyzed by microbial enzymes. nih.gov
While specific studies on the microbial degradation of SBMP are scarce, research on other heterocyclic compounds, such as the s-triazine herbicide atrazine (B1667683), provides valuable insights. Microbes have evolved specific enzymatic pathways to hydrolytically remove substituents from the triazine ring, eventually leading to its complete breakdown. nih.gov It is plausible that similar hydrolytic or oxidative enzymes in soil and water microbial communities can act on the sec-butyl and methoxy groups of SBMP, initiating its degradation. The degradation of pyrazines in general is known to be influenced by the types and activities of microbial communities present in the specific environment, such as soil or composting systems. mdpi.comnih.gov
Table 2: Examples of Microorganisms Involved in the Degradation of Pyrazines and Related Heterocyclic Compounds
| Microorganism | Compound(s) Degraded | Degradation Context |
| Arthrobacter sp. | Atrazine | Isolated from herbicide-contaminated soil; degrades via dechlorination. researchgate.net |
| Pseudomonas sp. ADP | Atrazine and other s-triazines | Well-studied for atrazine degradation; contains catabolic plasmids with genes for hydrolysis. nih.gov |
| Aspergillus niger | Atrazine | Fungal degradation in soil, enhanced by co-substrates. researchgate.net |
| Various Bacteria | Substituted pyrazines | Able to use pyrazines as sole carbon and energy source. nih.gov |
In addition to biological and light-induced degradation, SBMP may undergo abiotic chemical reactions in the environment. The pyrazine ring is a relatively stable aromatic structure. However, the substituents on the ring can be subject to chemical transformation. Hydrolysis, the reaction with water, is a potential degradation pathway, although many pyrazines are reported to be relatively stable in water under neutral pH conditions. researchgate.netgla.ac.uk
Under certain conditions, such as the presence of strong acids or bases, the ether linkage of the methoxy group could be susceptible to hydrolysis. Furthermore, oxidative processes can contribute to the degradation of pyrazines. In aerobic environments, reactive oxygen species (ROS), which can be generated photochemically or by microbial activity, may attack the pyrazine ring or its alkyl side chain, leading to hydroxylation and eventual ring cleavage. researchgate.net
Environmental Sampling and Monitoring Methodologies
The accurate quantification of 2-sec-butyl-3-methoxypyrazine in complex environmental and food matrices requires highly sensitive and selective analytical methods due to its very low concentration (often at nanogram per liter levels) and potent aroma. agriculturejournals.cz The deuterated form, 2-sec-butyl-d9-3-methoxypyrazine, plays a critical role in these analyses as an ideal internal standard for isotope dilution mass spectrometry. nih.govmdpi.com Using a deuterated standard allows for precise quantification by correcting for losses during sample preparation and instrumental analysis. nih.gov
Commonly employed techniques involve a pre-concentration step followed by gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a favored extraction technique as it is solvent-free, rapid, and effective for volatile compounds like SBMP. nih.govresearchgate.net For enhanced separation and detection in highly complex samples like wine, multidimensional gas chromatography (MDGC or GCxGC) is often utilized. mdpi.comresearchgate.net
Table 3: Methodologies for the Analysis of 2-sec-Butyl-3-methoxypyrazine
| Analytical Technique | Sample Preparation | Detection Method | Key Features |
| GC-MS | Headspace Solid-Phase Microextraction (HS-SPME) | Mass Spectrometry (MS) | Standard method for volatile analysis; use of deuterated internal standards for quantification. nih.govagriculturejournals.cz |
| GCxGC-TOFMS | HS-SPME | Time-of-Flight Mass Spectrometry (TOFMS) | Comprehensive two-dimensional GC provides superior separation of complex mixtures. nih.govresearchgate.net |
| MDGC-MS/MS | Solid-Phase Extraction (SPE) | Triple Quadrupole Mass Spectrometry (MS/MS) | Heart-cutting multidimensional GC with highly selective and sensitive detection for trace-level analysis. mdpi.com |
| GC-NPD | HS-SPME | Nitrogen-Phosphorus Detector (NPD) | Selective detector for nitrogen-containing compounds, offering very low detection limits. nih.gov |
Bioaccumulation and Biotransformation in Non-Human Organisms
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. For 2-sec-butyl-3-methoxypyrazine, this process is most evident in plants.
In grapevines, SBMP is synthesized in the berries and accumulates in the period leading up to veraison. winebusinessanalytics.comnih.gov Post-veraison, the concentration typically decreases, not only due to dilution from berry growth but also through biotransformation within the plant. nih.govresearchgate.net The primary biotransformation pathway identified in grapes is enzymatic O-demethylation, which converts the methoxypyrazine to its corresponding, and less volatile, hydroxypyrazine. nih.gov
Information on the bioaccumulation and biotransformation of SBMP in aquatic organisms is limited. However, general principles of xenobiotic metabolism suggest that if aquatic organisms were exposed, they would likely metabolize the compound. Studies on other organic micropollutants in fish show that the liver is a primary site of biotransformation, and compounds can be metabolized through oxidation and conjugation to facilitate excretion. nih.govnih.gov While data for SBMP is not available, its moderate lipophilicity suggests a potential for some level of bioconcentration in aquatic life, although this would be counteracted by metabolic processes. lu.seresearchgate.net
Theoretical and Computational Chemistry of 2 Sec Butyl D9 3 Methoxypyrazine
The study of isotopologues, molecules that differ only in their isotopic composition, provides deep insights into various chemical and physical phenomena. 2-sec-Butyl-d9-3-methoxypyrazine is the deuterated form of 2-sec-butyl-3-methoxypyrazine (B29486), where the nine hydrogen atoms on the sec-butyl group are replaced by deuterium (B1214612). This isotopic substitution, while seemingly minor, induces significant changes in the molecule's properties, which can be explored and predicted using theoretical and computational chemistry methods.
Future Research Directions and Emerging Applications
The study of deuterated compounds, such as 2-sec-Butyl-d9-3-methoxypyrazine, is a rapidly advancing field. The unique properties imparted by the substitution of hydrogen with deuterium (B1214612) atoms open up new avenues for research and present novel applications across various scientific disciplines. Future explorations are poised to leverage this isotopic labeling to refine analytical techniques, understand complex biological systems, develop sustainable chemical processes, and uncover new biochemical and environmental roles.
Q & A
Q. What analytical methods are recommended for quantifying trace levels of 2-sec-Butyl-d9-3-methoxypyrazine in complex matrices like wine?
Methodological Answer: For trace-level quantification in wine, reversed-phase liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) is preferred over gas chromatography (GC) due to reduced matrix quenching effects . Sample preparation involves distillation followed by solvent extraction and preconcentration. Key parameters include:
- Detection limits : 0.03 ng/L (LOD) and 0.10 ng/L (LOQ) for methoxypyrazines.
- Validation : Use deuterated internal standards (e.g., d9-labeled analogs) to correct for recovery variations.
- Matrix considerations : Avoid electrospray ionization (ESI) in wine due to phenolic interference; APCI improves sensitivity .
Q. What are the critical handling and storage protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep in sealed, light-resistant containers at 2–8°C in dry, ventilated areas to prevent hydrolysis or oxidation .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to minimize air exposure. Avoid dust generation via controlled pouring or automated dispensing systems.
- Decomposition risks : Reacts with strong acids/bases or oxidizing agents; monitor for color changes or precipitate formation .
Q. How do physical properties like logP and molecular weight influence experimental design?
Methodological Answer:
- Partitioning studies : The XLogP value of 1.6 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases. Use octanol-water partitioning assays to model environmental or biological distribution.
- Chromatography : Optimize mobile phase pH (6–8) and acetonitrile/water gradients for LC separation .
- Diffusion limitations : Molecular weight (166.22 g/mol) impacts membrane permeability in cell-based assays; use Franz cells for transdermal studies .
Advanced Research Questions
Q. How to design sensory interaction studies between this compound and oxidation-derived aldehydes?
Methodological Answer:
- Model systems : Prepare synthetic wine matrices with varying concentrations of methoxypyrazines (0.03–50 ng/L) and aldehydes (e.g., methional, phenylacetaldehyde) .
- Sensory panels : Train assessors using descriptive analysis (e.g., grapefruit, herbaceous attributes) with reference standards.
- Statistical analysis : Apply multivariate regression to identify suppression/enhancement effects (e.g., methional suppresses thiol-derived fruity notes at >5 ng/L) .
Q. What methodologies track metabolic intermediates like IBHP in plant systems?
Methodological Answer:
- Extraction : Use mixed-mode cation-exchange solid-phase extraction (SPE) with deuterated IBHP as an internal standard .
- Derivatization : Silylate extracts (e.g., BSTFA) for GC-MS analysis to improve volatility.
- Temporal profiling : Sample berries at weekly intervals pre/post-veraison; normalize concentrations per berry weight to account for growth dilution .
Q. How do environmental factors (light, temperature) affect photostability and reactivity?
Methodological Answer:
- Photodegradation assays : Expose solutions to UV-Vis light (290–400 nm) in quartz cuvettes; monitor degradation via LC-MS/MS.
- Kinetic modeling : Calculate half-lives (t₁/₂) under varying temperatures (10–40°C) using Arrhenius equations.
- Reactive oxygen species (ROS) : Add scavengers (e.g., ascorbic acid) to isolate oxidation pathways .
Contradictions and Limitations
- Storage conditions : Some protocols recommend refrigeration (2–8°C) , while others prioritize desiccation over temperature . Validate stability under project-specific conditions.
- Sensory thresholds : Reported aroma thresholds vary by matrix (e.g., 1–2 ng/L in water vs. 8–15 ng/L in wine) ; always calibrate using in-house standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
